molecular formula C18H21BrN2O3 B12418961 2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br

2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br

Cat. No.: B12418961
M. Wt: 393.3 g/mol
InChI Key: VMQNLNDBGJVXFN-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br is a compound used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target specific proteins for degradation by the ubiquitin-proteasome system. This compound acts as a ligand-linker conjugate for E3 ligase, which is crucial in the PROTAC mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br involves multiple steps. The starting materials typically include phthalimide and 2,6-dioxopiperidine. The reaction conditions often require the use of dehydrating agents such as phosphorus pentoxide or thionyl chloride to generate the corresponding nitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br is widely used in scientific research, particularly in the development of PROTACs. These chimeras are employed in:

    Chemistry: Used to study the degradation of specific proteins and understand their roles in various biochemical pathways.

    Biology: Helps in investigating the function of proteins in cellular processes.

    Medicine: Potential therapeutic applications in targeting disease-causing proteins for degradation.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The compound functions as a ligand-linker conjugate for E3 ligase in the PROTAC mechanism. It binds to the target protein and recruits the E3 ligase, which tags the protein with ubiquitin. This tagging marks the protein for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br is unique due to its specific structure, which allows it to function effectively as a ligand-linker conjugate in PROTACs. The presence of the bromine atom at the C5 position enhances its binding affinity and specificity for the target protein and E3 ligase .

Properties

Molecular Formula

C18H21BrN2O3

Molecular Weight

393.3 g/mol

IUPAC Name

3-[7-(5-bromopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H21BrN2O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11H2,(H,20,22,23)

InChI Key

VMQNLNDBGJVXFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCBr

Origin of Product

United States

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